N-cyclohexyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide
Übersicht
Beschreibung
N-cyclohexyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide, also known as CCT251545, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent inhibitor of the protein kinase PAK4, which is involved in the regulation of cell growth and survival.
Wirkmechanismus
N-cyclohexyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide works by inhibiting the activity of PAK4, a protein kinase that is involved in the regulation of cell growth and survival. PAK4 is overexpressed in many types of cancer cells, and its inhibition leads to a decrease in cell proliferation and an increase in cell death. In addition, PAK4 is involved in the regulation of tau protein, which is implicated in the development of Alzheimer's disease. By inhibiting PAK4, N-cyclohexyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide may have potential as a treatment for this disease as well.
Biochemical and Physiological Effects:
N-cyclohexyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide has been shown to have a number of biochemical and physiological effects. In cancer cells, it inhibits cell proliferation and induces cell death. It also enhances the effectiveness of chemotherapy drugs, making it a promising candidate for combination therapy. In addition, it has been shown to inhibit the migration and invasion of cancer cells, which are important processes in the development of metastasis. In Alzheimer's disease, it may have potential as a treatment by inhibiting the activity of PAK4 and reducing the accumulation of tau protein.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclohexyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide is its potency as a PAK4 inhibitor. It has been shown to be highly effective in inhibiting the activity of PAK4, making it a valuable tool for studying the role of this protein kinase in cancer and Alzheimer's disease. However, one limitation of N-cyclohexyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide is its specificity for PAK4. It may also inhibit the activity of other protein kinases, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-cyclohexyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide. One area of research is the development of combination therapies for cancer. N-cyclohexyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide has been shown to enhance the effectiveness of chemotherapy drugs, and further studies could investigate the potential for combination therapy with other types of cancer treatments. Another area of research is the development of more specific inhibitors of PAK4. N-cyclohexyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide has some limitations in terms of its specificity, and the development of more specific inhibitors could improve our understanding of the role of PAK4 in cancer and Alzheimer's disease. Finally, further studies could investigate the potential for N-cyclohexyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide as a treatment for Alzheimer's disease. Its ability to inhibit the activity of PAK4 and reduce the accumulation of tau protein make it a promising candidate for further research in this area.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and pancreatic cancer cells. In addition, it has been shown to enhance the effectiveness of chemotherapy drugs, making it a promising candidate for combination therapy. N-cyclohexyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide has also been studied for its potential as a treatment for Alzheimer's disease, as PAK4 is involved in the regulation of tau protein, which is implicated in the development of the disease.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3OS/c1-13(18(27)24-15-10-6-3-7-11-15)28-19-25-16(14-8-4-2-5-9-14)12-17(26-19)20(21,22)23/h2,4-5,8-9,12-13,15H,3,6-7,10-11H2,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGRTQLIGHCIQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCC1)SC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.